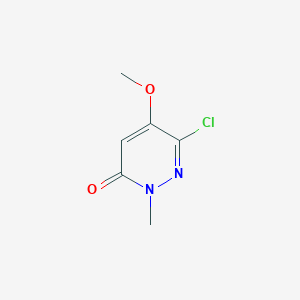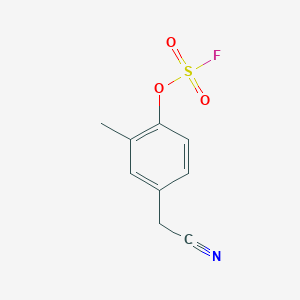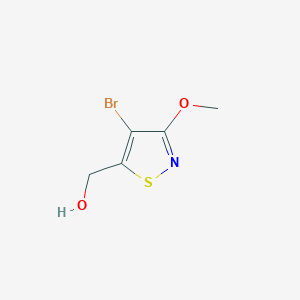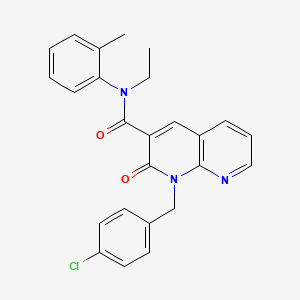
3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazones of α-dicarbonyl compounds have practical significance, as some of them are used as active pharmaceuticals . They are also convenient substrates in the synthesis of heterocyclic structures .
Synthesis Analysis
The synthesis of nitrogen-containing heterocyclic structures on the basis of hydrazones derived from α-dicarbonyl compounds has been a focus of research over the previous 20 years . For example, substituted ethyl 1- (4-chlorophenyl)-1 H -pyrazolecarboxylates were synthesized by the condensation reactions of hydrazonoyl halides with ethyl 3- ( N, N -dimethylamino)-acrylate in the presence of Et 3 N .Molecular Structure Analysis
The structures of these compounds were confirmed by FT-IR, 1 H NMR, 13 C NMR, 1 H- 1 H NOESY, EI-MS and elemental analysis .Chemical Reactions Analysis
The reaction of 3-oxo-3-phenyl-2-(2-phenylhydrazono)-propanal with 1-phenyl-1H-pyrrole-2,5-dione under the conditions of microwave irradiation in diphenyl ether solution in the presence of DABCO led to the formation of 3-benzoyl-1,6-diphenyl-1H-pyrrolo[3,4-c]-pyridazine-5,7(2H,6H)-dione .Applications De Recherche Scientifique
- Application : Researchers have employed this hydrazone to form pyrazoles. For instance, alkyl pyruvate hydrazones can be transformed into alkyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates. Additionally, substituted ethyl 1-(4-chlorophenyl)-1H-pyrazolecarboxylates have been synthesized through condensation reactions .
- Application : 3,4-Dichloro-5-(2-phenyl-2-(phenylhydrazono)ethyl)-2(5H)-furanone, a derivative of our compound, has potential as a bioactive molecule .
Heterocyclic Synthesis
Furanone Derivatives
Thiadiazoles
Mécanisme D'action
Target of Action
Similar compounds, such as hydrazones derived from α-dicarbonyl compounds, have been used as active pharmaceuticals
Mode of Action
It is known that 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, a similar compound, participated in a reaction with methyl vinyl ketone under the conditions of microwave irradiation in the presence of dabco, forming a new compound . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Hydrazones of α-dicarbonyl compounds, which are structurally similar, are known to be convenient substrates in the synthesis of heterocyclic structures . This suggests that the compound may affect similar biochemical pathways.
Result of Action
It is known that a similar compound, 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, participated in a reaction forming a new compound . This suggests that the compound may have similar molecular and cellular effects.
Orientations Futures
Propriétés
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-8-6-11(7-9-12)15(21)14(10-18-17)20-19-13-4-2-1-3-5-13/h1-10,19H,17H2/b18-10+,20-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLWWQRSHQBDB-KKFOIGKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)

![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2370550.png)




![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)


![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)